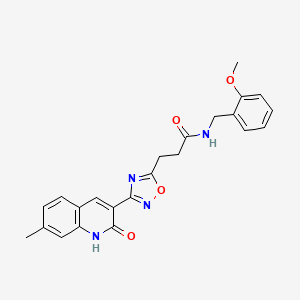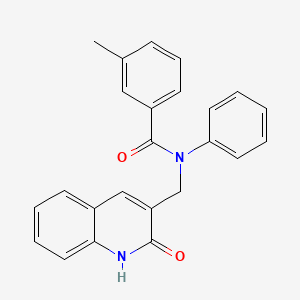
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate, also known as HM-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HM-3 belongs to the family of quinoline derivatives, which have been extensively studied for their biological activity, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
(2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit cancer cell migration and invasion, which are critical steps in tumor metastasis.
In addition to its anti-cancer activity, this compound has also been studied for its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduce inflammation in animal models of arthritis and colitis.
Mécanisme D'action
The mechanism of action of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that this compound inhibits the activity of the enzyme, phosphoinositide 3-kinase (PI3K), which is involved in cell signaling pathways that regulate cell growth, survival, and migration. Inhibition of PI3K activity can lead to the induction of apoptosis in cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase enzymes, which are responsible for the breakdown of cellular components. This compound also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
In animal models of inflammation, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate in lab experiments is that it has a high yield and purity, making it easier to work with. This compound is also relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate. One area of research is to further investigate its anti-cancer activity and determine its efficacy in different types of cancer. Another area of research is to explore its potential as an anti-inflammatory agent in human clinical trials. Additionally, researchers can investigate the mechanism of action of this compound more thoroughly to gain a better understanding of its biological activity. Finally, researchers can explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of (2-hydroxy-6-methoxyquinolin-3-yl)methyl 2-methylbenzoate involves a multi-step process that starts with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde to form the intermediate compound, (2-hydroxy-6-methoxyquinolin-3-yl)methanol. This intermediate is then reacted with 2-methylbenzoic acid in the presence of a catalyst to form the final product, this compound. The yield of this reaction is typically high, and the purity of the product can be achieved through recrystallization.
Propriétés
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-5-3-4-6-16(12)19(22)24-11-14-9-13-10-15(23-2)7-8-17(13)20-18(14)21/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQOPHKGSBZITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)





![4-methoxy-N-[(pyridin-2-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7716860.png)



